molecular formula C21H19ClN2O2 B2681498 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1024388-13-3

1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2681498
CAS No.: 1024388-13-3
M. Wt: 366.85
InChI Key: MCCDKIFSUPSJCX-UHFFFAOYSA-N
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Description

1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, an oxazole ring, and a tetrahydroquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate α-haloketone with an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a suitable catalyst.

    Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be synthesized through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline: shares structural similarities with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-13-9-10-18-15(12-13)6-5-11-24(18)21(25)19-14(2)26-23-20(19)16-7-3-4-8-17(16)22/h3-4,7-10,12H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCDKIFSUPSJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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